

# A Comprehensive Technical Guide to the Identification and Characterization of Diisostearyl Malate

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Compound of Interest		
Compound Name:	Diisostearyl malate	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of **diisostearyl malate**, a widely utilized ester in the cosmetic and pharmaceutical industries. This document outlines its chemical identity through CAS and INCI nomenclature, details its physicochemical properties, and presents available experimental protocols for its synthesis and analysis. The information is structured to be a valuable resource for professionals in research, development, and quality control.

### **Chemical Identification and Nomenclature**

**Diisostearyl malate** is the diester of malic acid and isostearyl alcohol.[1][2] Its nomenclature is crucial for accurate identification in regulatory submissions, formulation development, and scientific literature.



Identifier	Value	Reference
INCI Name	DIISOSTEARYL MALATE	[3]
CAS Numbers	67763-18-2, 81230-05-9	[1][4]
IUPAC Name	bis(16-methylheptadecyl) 2- hydroxybutanedioate	[4]
Molecular Formula	C40H78O5	[1]
Molecular Weight	639.04 g/mol	[1]
Synonyms	Bis(16-methylheptadecyl) malate, Butanedioic acid, hydroxy-, bis(16- methylheptadecyl) ester	[4]

## **Physicochemical Properties**

**Diisostearyl malate** is a high molecular weight ester prized for its emollient and moisturizing properties.[2][5] It is a viscous liquid at room temperature and is soluble in oils.[5][6] The following table summarizes its key physicochemical properties based on available data.

Property	Value	Test Method/Conditions
Appearance	Colorless to pale yellow, viscous liquid	Visual
Odor	Characteristic	Olfactory
Solubility	Insoluble in water; Soluble in oils	[6]
Boiling Point	676.3 ± 35.0 °C	Estimated
Saponification Value	165 - 180 mg KOH/g	Titration
Hydroxyl Value	70 - 90 mg KOH/g	Titration
Acid Value	< 1.0 mg KOH/g	Titration

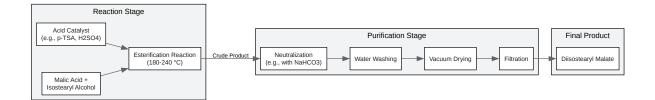


### **Synthesis of Diisostearyl Malate**

The primary industrial synthesis route for **diisostearyl malate** is the direct esterification of malic acid with isostearyl alcohol.[1][2] This reaction is typically catalyzed by an acid and driven to completion by the removal of water.

### **General Synthesis Workflow**

The synthesis process can be broken down into three main stages: reaction, purification, and quality control.



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A high-level overview of the diisostearyl malate synthesis process.

## **Experimental Protocol: Esterification**

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows. A patent discloses a method using a solid catalyst composed of a compound oxide of P, Cs, V, Cu, Mo, La, and Nd.[7] Another patent describes a two-step process involving the preparation of n-butyl malate followed by transesterification with a long-chain fatty alcohol.

#### Materials:

- Malic Acid
- Isostearyl Alcohol (molar ratio to malic acid typically > 2:1)



- Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst)[1]
- Nitrogen gas supply
- Sodium bicarbonate solution (for neutralization)
- Anhydrous sodium sulfate (for drying)

#### Procedure:

- Charge a reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus with malic acid and isostearyl alcohol.
- Add the acid catalyst. The amount will vary depending on the catalyst used.
- Heat the mixture to 180-240 °C under a nitrogen blanket.[7]
- Continuously remove the water of reaction via the Dean-Stark trap to drive the equilibrium towards the product.
- Monitor the reaction progress by measuring the acid value of the reaction mixture. The
  reaction is considered complete when the acid value is below a specified limit.
- · Cool the reaction mixture.
- Neutralize the remaining acid catalyst with a sodium bicarbonate solution.
- Wash the organic layer with water to remove any remaining salts and impurities.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the mixture to remove the drying agent.
- The resulting liquid is crude diisostearyl malate, which may be further purified by vacuum distillation.[1]

### **Analytical Methods for Quality Control**

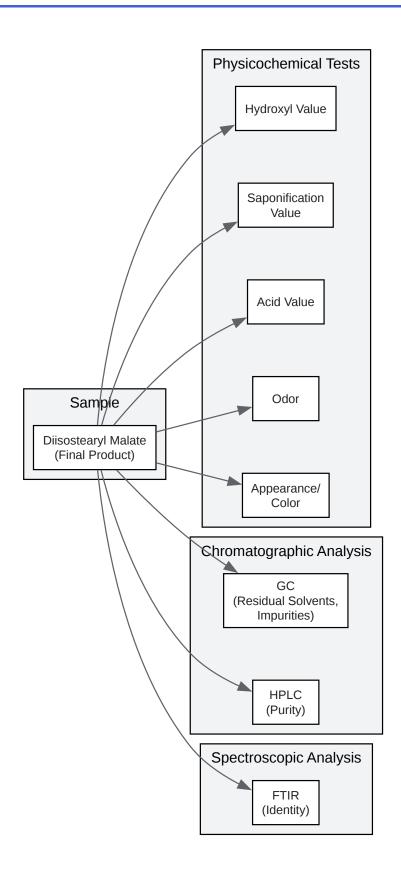


To ensure the purity and quality of **diisostearyl malate**, several analytical techniques are employed. These methods are crucial for identifying the compound, quantifying its purity, and detecting any impurities.

## **Analytical Workflow**

The quality control process involves a series of tests to verify the identity and purity of the final product.





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A typical analytical workflow for the quality control of diisostearyl malate.



## **High-Performance Liquid Chromatography (HPLC)**

HPLC is a key technique for determining the purity of **diisostearyl malate** and quantifying any related substances. A reversed-phase HPLC method is commonly used.

#### Typical HPLC Parameters:

- Column: C18, 5 μm, 4.6 x 250 mm
- Mobile Phase: A gradient of acetonitrile and water is often employed.
- Detector: UV detector at a low wavelength (e.g., 210 nm) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as diisostearyl malate lacks a strong chromophore.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10-20 μL
- Column Temperature: 30-40 °C

#### Sample Preparation:

- Accurately weigh a suitable amount of the diisostearyl malate sample.
- Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and isopropanol.
- Filter the solution through a 0.45 μm filter before injection.

### **Gas Chromatography (GC)**

GC is used to detect volatile impurities, such as residual solvents from the synthesis process or unreacted isostearyl alcohol.[8]

#### Typical GC Parameters:

• Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent).







Carrier Gas: Helium or Hydrogen.

• Injector Temperature: 250-280 °C

Detector: Flame Ionization Detector (FID)

 Oven Temperature Program: A temperature gradient is used to separate components with different boiling points. For example, starting at a lower temperature and ramping up to a higher temperature.

#### Sample Preparation:

- Dissolve a known amount of the **disostearyl malate** sample in a suitable volatile solvent (e.g., hexane or isopropanol).
- · Inject an appropriate volume into the GC.

### **Functional and Safety Information**

**Diisostearyl malate** is a multifunctional ingredient in cosmetic and personal care products, acting as a skin-conditioning agent, emollient, and surfactant.[9] It is valued for its ability to provide a rich, cushiony feel to formulations without being greasy.[5] It also functions as a good binder and pigment dispersant in color cosmetics.[3] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of **diisostearyl malate** and concluded that it is safe as used in cosmetic products.[9]

### **Conclusion**

The accurate identification and characterization of **diisostearyl malate** are essential for its effective and safe use in product development. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and analytical control. By utilizing the information and protocols outlined herein, researchers, scientists, and drug development professionals can ensure the quality and consistency of this important ingredient in their formulations.



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